N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide
Overview
Description
N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide is a useful research compound. Its molecular formula is C22H20BrClN2O2S and its molecular weight is 491.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.01174 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds similar to N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide have been extensively studied. For instance, derivatives of benzamide, possessing thiophene nuclei, were synthesized and characterized, revealing their potential for further biological evaluation due to their structural diversity and complexity (H. Bi, 2015; H. Makwana & Y. Naliapara, 2014).
Antimicrobial Activity
The antimicrobial activity of N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives has been explored, with findings indicating moderate to good antimicrobial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (H. Makwana & Y. Naliapara, 2014).
Potential in Drug Discovery
Research into the synthesis and biological evaluation of related compounds demonstrates their potential utility in drug discovery. Various studies have focused on the creation of novel molecules with potential therapeutic applications, including as anticonvulsant and antimicrobial agents. The structural modifications and characterization of these compounds play a crucial role in identifying their activity profiles and potential therapeutic uses (A. Sheikh et al., 2021; Ravi Kulandasamy et al., 2009).
Properties
IUPAC Name |
N-[(E)-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-propylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O2S/c1-2-3-20-11-17(14-29-20)22(27)26-25-12-16-10-18(23)6-9-21(16)28-13-15-4-7-19(24)8-5-15/h4-12,14H,2-3,13H2,1H3,(H,26,27)/b25-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYPWSUQVNXKDK-BRJLIKDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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